phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Similar compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The final step involves coupling the pyrazole-sulfonamide intermediate with the piperidine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the ester or sulfonamide groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate: shares similarities with other sulfonamide-containing compounds, such as:
Uniqueness
Structural Complexity: this compound is more structurally complex than many other sulfonamides, which may confer unique biological activities.
Versatility: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPNHIGGPNJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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